6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

Overview

Description

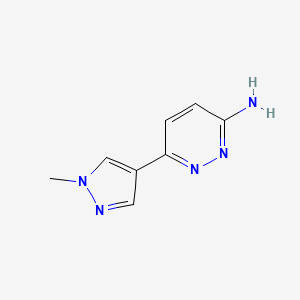

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is an organic compound with the molecular formula C8H9N5. It is a derivative of pyridazine and pyrazole, featuring a pyrazole ring substituted with a methyl group at the 1-position and an amino group at the 3-position of the pyridazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities.

Mechanism of Action

Target of Action

The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is the receptor tyrosine kinase c-Met . This receptor plays a crucial role in many cellular processes, including cell survival, proliferation, and motility .

Mode of Action

The compound acts as an inhibitor of c-Met , interacting with the receptor and blocking its activity . This inhibition prevents the activation of the c-Met signaling pathway, leading to a decrease in the processes it controls .

Biochemical Pathways

The inhibition of c-Met affects several biochemical pathways. Most notably, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling axis , which is often deregulated in many cancers . This disruption can lead to a reduction in tumor invasive growth and metastasis .

Result of Action

The result of the compound’s action is a decrease in processes controlled by the c-Met signaling pathway , such as cell survival, proliferation, and motility . This can lead to a reduction in tumor growth and spread .

Biochemical Analysis

Biochemical Properties

The compound 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine interacts with various biomolecules, particularly proteins involved in signal transduction pathways. It has been found to inhibit the receptor tyrosine kinase c-Met , which is involved in a variety of cellular processes, including cell growth, survival, and migration .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It has been found to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the receptor tyrosine kinase c-Met , which may lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It has been implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Metabolic Pathways

Given its inhibitory effects on the receptor tyrosine kinase c-Met , it may be involved in pathways related to cell growth, survival, and migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine typically involves the reaction of pyrazole derivatives with pyridazine precursors. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups if present.

Substitution: The amino group on the pyridazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- **6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline

Uniqueness

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit receptor tyrosine kinases with high selectivity sets it apart from other similar compounds, making it a valuable molecule for targeted therapeutic research.

Biological Activity

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a pyridazine ring substituted with a pyrazole moiety, which contributes to its biological activity. The structural formula is represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound acts as an inhibitor for several kinases implicated in cancer progression, such as FLT3 and BCR-ABL pathways. It binds to the active sites of these enzymes, obstructing their function and leading to pro-apoptotic effects in cancer cells .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent.

Anticancer Properties

Recent studies have highlighted the efficacy of this compound in inhibiting cancer cell proliferation. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FLT3-ITD AML | 0.05 | FLT3 inhibition | |

| BCR-ABL CML | 0.07 | BCR-ABL inhibition |

These findings indicate that the compound is particularly potent against specific mutations associated with acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 250 | Moderate |

| Escherichia coli | 250 | Moderate |

| Candida albicans | 250 | Moderate |

These results suggest that this compound may serve as a scaffold for developing new antimicrobial agents.

Case Study 1: FLT3 Inhibition in AML

A study published in Nature demonstrated that derivatives of this compound effectively inhibited FLT3 signaling pathways in AML cell lines. The compounds not only reduced cell viability but also induced apoptosis through caspase activation, highlighting their potential as therapeutic agents for AML .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of bacteria and fungi. The results indicated a consistent minimum inhibitory concentration (MIC) across various strains, supporting its development as a broad-spectrum antimicrobial agent.

Properties

IUPAC Name |

6-(1-methylpyrazol-4-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUROTULAXWJUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.